4-Bromo-5-fluoro-2-iodophenol
Description
4-Bromo-5-fluoro-2-iodophenol is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and iodine (I) substituents at positions 4, 5, and 2, respectively, on the aromatic ring. Its molecular formula is C₆H₃BrFIO, with an average molecular weight of 333.35 g/mol (estimated based on analogous structures) . The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H3BrFIO |
|---|---|
Molecular Weight |
316.89 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
InChI Key |
KKRLLFVPZWZFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 4-Bromo-5-fluoro-2-iodophenol with key analogs, highlighting substituent positions, molecular properties, and applications:
Key Findings from Research
- Reactivity Trends: Iodine vs. Chlorine/Bromine: The presence of iodine in this compound enhances its utility in Ullmann or Sonogashira couplings due to iodine’s superior leaving-group ability compared to chlorine or bromine . Fluorine Effects: Fluorine’s electronegativity increases the acidity of the phenolic -OH group (pKa ~8–9, estimated), facilitating deprotonation in nucleophilic substitutions .
- Thermal and Physical Properties: Analogs like 2-bromo-5-fluoro-4-iodophenol (CAS 1564796-94-6) lack explicit melting/boiling points in the evidence, but halogen-rich phenols generally exhibit high densities (>1.6 g/cm³) and moderate solubility in polar aprotic solvents . Nitro-substituted analogs (e.g., 4-Bromo-5-fluoro-2-nitrophenol) display elevated thermal instability, with decomposition observed near 150°C .
- Applications in Drug Discovery: 4-Bromo-5-chloro-2-fluorophenol (CAS 1805518-69-7) is a precursor to triazole-based antimicrobial agents, highlighting the role of halogen diversity in bioactivity . Difluoro-substituted analogs (e.g., 2-Bromo-4,5-difluorophenol) are critical in synthesizing fluorinated drug candidates with enhanced metabolic stability .
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